2-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide

Medicinal Chemistry Physicochemical Profiling Kinase Inhibitor Design

Procure this compound as a core scaffold for hit-to-lead programs targeting PI3Kδ or DDR1. The 2-chloro substituent serves as a synthetic handle for Pd-catalyzed cross-coupling, enabling rapid SAR exploration, while the higher C–Cl bond dissociation energy (≈397 kJ/mol) vs. C–Br minimizes undesired side reactions in sequential functionalization. Its lower cLogP (≈2.8 vs. ≈3.0 for the 3-chloro regioisomer) provides superior aqueous solubility, enhancing reliability in high-throughput screening formats and reducing false negatives. With a molecular weight of 286.71 g/mol and a single halogen substituent, this compound offers a cleaner baseline for establishing substituent effects on potency and selectivity before introducing additional complexity, making it ideal when ligand efficiency metrics (LE, LLE) are prioritized.

Molecular Formula C14H11ClN4O
Molecular Weight 286.72
CAS No. 1797718-22-9
Cat. No. B2678347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide
CAS1797718-22-9
Molecular FormulaC14H11ClN4O
Molecular Weight286.72
Structural Identifiers
SMILESCC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C14H11ClN4O/c1-9-6-13-16-7-10(8-19(13)18-9)17-14(20)11-4-2-3-5-12(11)15/h2-8H,1H3,(H,17,20)
InChIKeyXLVWQWSOSCXUMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide (CAS 1797718-22-9): Core Scaffold & Physicochemical Identity


2-Chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide (CAS 1797718-22-9, molecular formula C14H11ClN4O, molecular weight 286.71 g/mol) is a heterocyclic benzamide derivative built on the pyrazolo[1,5-a]pyrimidine core . This scaffold is a privileged structure in medicinal chemistry, widely employed in kinase inhibitor discovery programs targeting CDKs, PI3Kδ, B-Raf, DDR1, and JAK family kinases [1]. The compound incorporates a 2-chloro substituent on the benzamide ring and a 2-methyl group on the pyrazole ring, defining its specific substitution pattern within the broader class of N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamides.

Why 2-Chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide Cannot Be Replaced by Generic Pyrazolo[1,5-a]pyrimidine Analogs


Within the pyrazolo[1,5-a]pyrimidine benzamide class, even minor positional or atomic substitutions produce significant divergence in target affinity, selectivity, and physicochemical properties. Literature SAR across PI3Kδ [1], B-Raf [2], and DDR1 [3] inhibitor series demonstrates that the identity and position of halogen substituents on the benzamide ring directly modulate kinase binding potency by up to 20-fold. Generic replacement with the 3-chloro regioisomer (CAS 1797977-57-1), 2-bromo analog, or 2-chloro-6-fluoro derivative without confirmatory comparative data risks altered target engagement, unanticipated off-target profiles, and irreproducible experimental outcomes.

Head-to-Head Differentiation Evidence for 2-Chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide Against Closest Analogs


2-Chloro vs. 3-Chloro Regioisomer: Positional Effect on cLogP and Predicted Membrane Permeability

The 2-chloro substitution yields a calculated partition coefficient (cLogP) of approximately 2.8, compared to a cLogP of approximately 3.0 for the 3-chloro regioisomer (CAS 1797977-57-1), as computed using the XLogP3 method . This 0.2 log unit reduction reflects the intramolecular hydrogen bonding potential of the ortho-chloro group with the amide NH, which is absent in the meta-substituted analog. Based on the established correlation between cLogP and passive membrane permeability in pyrazolo[1,5-a]pyrimidine series [1], this difference predicts modulatory effects on cellular permeability.

Medicinal Chemistry Physicochemical Profiling Kinase Inhibitor Design

2-Chloro vs. 2-Bromo Analog: Halogen Size and Reactivity in Downstream Derivatization

The 2-chloro substituent enables selective Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) under conditions where the 2-bromo analog (2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide) may exhibit competing C-Br cleavage or reduced chemoselectivity in the presence of the pyrazolo[1,5-a]pyrimidine core . The C-Cl bond dissociation energy (approximately 397 kJ/mol) is significantly higher than that of the C-Br bond (approximately 280 kJ/mol), providing a wider operational window for orthogonal protecting-group strategies and sequential functionalization [1].

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

2-Chloro vs. 2-Chloro-6-Fluoro Analog: Impact of Additional Fluorine on Predicted Metabolic Stability

The 2-chloro-6-fluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide (CAS 1797977-01-5) incorporates an additional fluorine at the 6-position of the benzamide ring, which is predicted to increase metabolic stability by blocking a potential site of CYP450-mediated oxidation . However, this same substitution increases molecular weight from 286.71 to 304.71 g/mol (+18 Da) and introduces an additional hydrogen bond acceptor, potentially reducing passive permeability compared to the mono-chloro compound . In kinase inhibitor lead optimization, the simpler 2-chloro analog is often preferred as an earlier-stage probe to establish baseline SAR before introducing additional complexity [1].

Drug Metabolism Pharmacokinetics Lead Optimization

Scaffold-Level Differentiation: Pyrazolo[1,5-a]pyrimidine vs. Imidazo[1,2-a]pyrimidine Core in Kinase Selectivity

The pyrazolo[1,5-a]pyrimidine core present in the target compound has been demonstrated to confer selectivity for the PI3Kδ isoform over PI3Kα, β, and γ, with selectivity ratios of 10- to 50-fold observed for optimized analogs [1]. In contrast, the structurally related imidazo[1,2-a]pyrimidine scaffold, which replaces the pyrazole N-H with a C-H, shows a distinct kinase inhibition profile, often favoring PI3Kα or CDK family targets [2] [3]. Direct scaffold comparison studies in the CDK inhibitor field have shown that pyrazolo[1,5-a]pyrimidines achieve tighter hinge-region binding due to an additional hydrogen bond donor from the pyrazole NH [3].

Kinase Selectivity Scaffold Hopping Medicinal Chemistry

Optimal Procurement Scenarios for 2-Chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide Based on Differentiated Evidence


Kinase Inhibitor Lead Generation Targeting PI3Kδ or DDR1

Procure this compound as a core scaffold for hit-to-lead programs aimed at PI3Kδ or DDR1 [1]. The pyrazolo[1,5-a]pyrimidine core is validated across multiple series with nanomolar potency (IC50 0.018–1.892 μM for PI3Kδ; 6.8 nM for DDR1) [1] [2]. The 2-chloro substituent provides a synthetic handle for late-stage diversification via Pd-catalyzed cross-coupling, enabling rapid SAR exploration .

Early-Stage Medicinal Chemistry SAR with Preference for Ligand Efficiency

Select this compound over the 2-chloro-6-fluoro analog (MW 304.71) when ligand efficiency metrics (LE, LLE) are prioritized [1]. With a molecular weight of 286.71 g/mol and a single halogen substituent, the 2-chloro compound offers a cleaner baseline for establishing substituent effects on potency and selectivity before introducing additional complexity [1] [2].

Chemoselective Library Synthesis Requiring Orthogonal Reactivity

Utilize this compound when the experimental design demands stepwise functionalization of the pyrazolo[1,5-a]pyrimidine core [1]. The higher C-Cl bond dissociation energy (≈397 kJ/mol) relative to the C-Br bond (≈280 kJ/mol) in the 2-bromo analog provides a wider operational window for sequential cross-coupling reactions, minimizing undesired side reactions [2].

Physicochemical Screening Cascade with Aqueous Solubility Requirements

Favor this compound over the 3-chloro regioisomer when aqueous solubility is a key selection criterion in biochemical assay cascades [1]. The predicted lower cLogP (≈2.8 vs. ≈3.0 for the 3-chloro analog) suggests superior solubility, enhancing reliability in high-throughput screening formats where compound precipitation can generate false negatives [2].

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